molecular formula C22H25N3O3S2 B2974444 N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941982-11-2

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2974444
CAS No.: 941982-11-2
M. Wt: 443.58
InChI Key: LJLNBNFSRAPZKN-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine ring, and a tosyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Benzothiazole Ring: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol under reflux conditions to yield 4-ethylbenzo[d]thiazole.

  • Piperidine Ring Introduction: : The next step involves the introduction of the piperidine ring. This is done by reacting the benzothiazole derivative with 1-tosylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies have explored its anti-inflammatory, antimicrobial, and anticancer properties.

  • Biological Research: : The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It serves as a tool compound in pharmacological research.

  • Chemical Biology: : Researchers use this compound to study protein-ligand interactions and to develop new chemical probes for biological systems.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in the substituents attached to the benzene ring.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives have a morpholine ring instead of a piperidine ring.

Uniqueness

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group and the specific arrangement of its functional groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-16-5-4-6-19-20(16)23-22(29-19)24-21(26)17-11-13-25(14-12-17)30(27,28)18-9-7-15(2)8-10-18/h4-10,17H,3,11-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLNBNFSRAPZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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